molecular formula C8H5FN2 B13069586 3-Fluoro-1,7-naphthyridine

3-Fluoro-1,7-naphthyridine

Cat. No.: B13069586
M. Wt: 148.14 g/mol
InChI Key: GJCNQRGOFBXFFP-UHFFFAOYSA-N
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Description

3-Fluoro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are characterized by their fused pyridine rings, which contain nitrogen atoms at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1,7-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyano-3-pyridylacetonitrile with suitable reagents under microwave-promoted conditions. This method is efficient, eco-friendly, and yields high-purity products .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The scalability of the microwave-promoted synthesis method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-1,7-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of substituted naphthyridines.

Scientific Research Applications

3-Fluoro-1,7-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-1,7-naphthyridine is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This makes it more reactive in certain chemical reactions and enhances its potential biological activities compared to its non-fluorinated counterparts.

Properties

Molecular Formula

C8H5FN2

Molecular Weight

148.14 g/mol

IUPAC Name

3-fluoro-1,7-naphthyridine

InChI

InChI=1S/C8H5FN2/c9-7-3-6-1-2-10-5-8(6)11-4-7/h1-5H

InChI Key

GJCNQRGOFBXFFP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=NC=C(C=C21)F

Origin of Product

United States

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